2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one
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Overview
Description
2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C7H5F3NO It is characterized by the presence of both difluoro and fluoropyridinyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2-(3-fluoropyridin-4-yl)ethan-1-ol
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one
Uniqueness
2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both difluoro and fluoropyridinyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C7H4F3NO |
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Molecular Weight |
175.11 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4F3NO/c8-5-3-11-2-1-4(5)6(12)7(9)10/h1-3,7H |
InChI Key |
YZEZIVWGTBJPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)C(F)F)F |
Origin of Product |
United States |
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